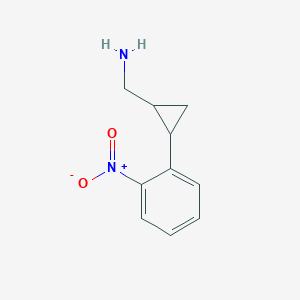
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a synthetic organic compound that features an imidazole ring, a methylamino group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylamino Group: This step involves the alkylation of the imidazole ring with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
科学的研究の応用
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the ester and amino groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the methylamino group.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of the ester group.
2-Methylimidazole: Lacks the ester and methylamino groups.
Uniqueness
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is unique due to the presence of both the methylamino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)4-6-13-7-5-12-8-13/h5,7-8,11H,4,6H2,1-3H3 |
InChIキー |
QRLBBFCDSXZXGR-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=CN=C1)(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)










![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
